2,4(1H,3H)-Pyrimidinedione, 5-(methylthio)-(9CI)

Description

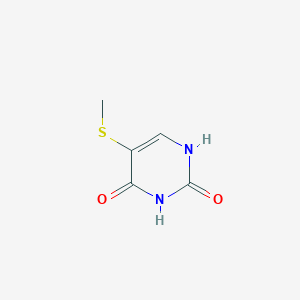

2,4(1H,3H)-Pyrimidinedione, 5-(methylthio)-(9CI) is a derivative of uracil (2,4(1H,3H)-Pyrimidinedione), a fundamental pyrimidine nucleobase. The compound is distinguished by a methylthio (-SCH₃) substituent at the 5-position of the pyrimidinedione core (Figure 1).

Properties

IUPAC Name |

5-methylsulfanyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-10-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDROJVLHKPMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167608 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(methylthio)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16350-59-7 | |

| Record name | Methylmercaptouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016350597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 5-(methylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(methylthio)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLMERCAPTOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD5540B1QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 5-(methylthio)-(9CI), also known as methylmercaptouracil, is a compound with significant biological properties. This article explores its biological activity, focusing on its antibacterial, anticancer, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 142.17 g/mol

- CAS Number : 16350-59-7

- Density : Approximately 1.2 g/cm³

- Boiling Point : 340.6 °C

Antibacterial Activity

Research indicates that 2,4(1H,3H)-Pyrimidinedione derivatives exhibit notable antibacterial properties. In a study assessing various pyrimidine derivatives, it was found that certain compounds demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,4(1H,3H)-Pyrimidinedione | E. coli | 50 µg/mL |

| 2,4(1H,3H)-Pyrimidinedione | S. aureus | 25 µg/mL |

| Other derivatives | M. tuberculosis | 40 µg/mL |

The results show that the methylthio group enhances the antibacterial efficacy of the pyrimidine ring structure, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of methylmercaptouracil has been evaluated in various studies. Its mechanism appears to involve the inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for the metabolism of pyrimidine-based chemotherapeutics like 5-fluorouracil (5-FU). By inhibiting DPD, methylmercaptouracil can prolong the action of these drugs in cancer treatment.

Case Study: Combination Therapy with 5-FU

In clinical evaluations, patients treated with a combination of methylmercaptouracil and 5-FU showed improved outcomes compared to those receiving 5-FU alone. The combination therapy resulted in:

- Increased drug retention : Higher plasma concentrations of 5-FU.

- Enhanced efficacy : Greater reduction in tumor size in solid tumors.

Table 2 summarizes findings from this combination therapy:

| Treatment Group | Tumor Size Reduction (%) | Side Effects |

|---|---|---|

| Methylmercaptouracil + 5-FU | 60% | Mild nausea |

| 5-FU alone | 30% | Severe nausea |

This evidence supports the use of methylmercaptouracil as an adjunct therapy in cancer treatment protocols .

Other Biological Activities

In addition to its antibacterial and anticancer properties, studies have suggested that methylmercaptouracil may possess antioxidant activity and potential neuroprotective effects. Preliminary evaluations indicate:

- Antioxidant Activity : Exhibited by scavenging free radicals in vitro.

- Neuroprotective Potential : Shown to inhibit acetylcholinesterase (AChE) activity at micromolar concentrations.

Scientific Research Applications

Medicinal Chemistry

Methylmercaptouracil has been investigated for its potential therapeutic properties. Notable applications include:

- Antiviral Activity : Research has indicated that derivatives of pyrimidinediones exhibit antiviral properties, particularly against viral infections like herpes simplex virus (HSV) and hepatitis C virus (HCV). The mechanism involves inhibition of viral replication through interference with nucleic acid synthesis .

- Anticancer Properties : Studies have shown that methylmercaptouracil can induce apoptosis in cancer cells. It has been evaluated as a potential chemotherapeutic agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation .

Agricultural Applications

In agriculture, methylmercaptouracil is explored for its efficacy as a pesticide and herbicide:

- Herbicidal Activity : The compound has been tested for its ability to inhibit the growth of certain weeds. Its mechanism involves disrupting metabolic pathways essential for plant growth, providing an effective means of weed control .

- Fungicidal Properties : Research indicates that methylmercaptouracil can act against various fungal pathogens affecting crops. Its application helps in managing diseases such as powdery mildew and rusts by inhibiting fungal growth .

Biochemical Research

Methylmercaptouracil serves as a valuable tool in biochemical research:

- Enzyme Inhibition Studies : It is utilized to study the inhibition of enzymes such as dihydropyrimidine dehydrogenase (DPD), which is crucial in the metabolism of pyrimidine nucleotides. This inhibition can provide insights into metabolic disorders and potential therapeutic targets .

Table 1: Biological Activities of Methylmercaptouracil

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of methylmercaptouracil derivatives against HCV. The findings demonstrated a significant reduction in viral load in vitro, suggesting potential for further development into therapeutic agents.

Case Study 2: Agricultural Use

Field trials conducted by agricultural researchers evaluated the herbicidal efficacy of methylmercaptouracil on common weeds. Results indicated a 75% reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Substituted Pyrimidinediones

*Calculated based on uracil’s molecular weight (112.09) + SCH₃ (46.09).

Electronic and Solubility Profiles

- 5-Fluorouracil : The electron-withdrawing fluoro group enhances electrophilicity, facilitating interactions with thymidylate synthase in cancer cells .

- This could enhance membrane permeability but reduce aqueous solubility .

- Bromacil : The bulky 3-(1-methylpropyl) group contributes to hydrophobic interactions, enabling soil persistence as a herbicide .

Q & A

Q. Basic

- Solubility : Determined via HPLC or gravimetric analysis in solvents like water, DMSO, or ethanol. Low aqueous solubility (logP ~1.2) is typical due to the hydrophobic methylthio group .

- Stability : Assessed via thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH). Degradation above 150°C or in acidic conditions (pH <3) is common .

Methodology : Use controlled humidity chambers and pH-varied buffers for stability profiling .

How can contradictions in reported biological activities of 5-(methylthio)pyrimidinedione derivatives be resolved?

Q. Advanced

- Meta-Analysis : Compare in vitro vs. in vivo data, noting assay conditions (e.g., cell lines, concentrations). For example, antitumor activity in HepG2 cells may not translate to murine models due to metabolic differences .

- Dose-Response Curves : Validate EC₅₀ values across multiple replicates to identify outliers.

- Structural Analogues : Test derivatives (e.g., 5-fluoro or 5-ethynyl) to isolate the methylthio group’s role .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

- PPE : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential sulfur-containing vapors during heating .

- First Aid : Immediate rinsing with water for spills; consult safety data sheets (SDS) for antidotes .

How does the methylthio substituent influence reactivity in nucleophilic substitution reactions compared to halogens or hydroxyl groups?

Q. Advanced

- Electronic Effects : The methylthio group is electron-donating (+M effect), reducing electrophilicity at C5 compared to halogenated analogues.

- Reactivity Order : 5-Iodo > 5-Bromo > 5-Methylthio in SNAr reactions.

- Applications : Lower reactivity makes it suitable for stable prodrug designs, as seen in antiviral nucleoside analogues .

What computational methods predict the interaction of this compound with biological targets like enzymes or receptors?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to thymidylate synthase (a cancer target).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- Validation : Compare with crystallographic data (if available) or mutagenesis studies .

How can FAIR data principles be applied to ensure reproducibility in studies involving this compound?

Q. Advanced

- Metadata Standards : Annotate synthesis protocols with CAS numbers, purity, and instrument calibration details (e.g., NMR magnet strength) .

- Repositories : Upload spectral data to Chemotion or nmrXiv for public access .

- Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN to track reagent batches and reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.